3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine
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Overview
Description
3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine is a compound that belongs to the class of heterocyclic organic compounds It features a benzothiophene ring, which is a sulfur-containing aromatic ring fused to a benzene ring, attached to a prop-2-en-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine typically involves the formation of the benzothiophene ring followed by the introduction of the prop-2-en-1-amine group. One common method involves the cyclization of a suitable precursor, such as 2-mercaptobenzoic acid, with an appropriate alkyne under basic conditions. The resulting benzothiophene intermediate can then be functionalized to introduce the prop-2-en-1-amine group through a series of reactions including halogenation, amination, and deprotection steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-amine group to a single bond, forming the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated amines.
Substitution: Halogenated or nitrated benzothiophene derivatives.
Scientific Research Applications
3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, by interacting with its active site . The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler sulfur-containing heterocycle.
Benzothiophene: Lacks the prop-2-en-1-amine group.
Indole: Contains a nitrogen atom in place of sulfur.
Uniqueness
3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine is unique due to the presence of both the benzothiophene ring and the prop-2-en-1-amine group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11NS |
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Molecular Weight |
189.28 g/mol |
IUPAC Name |
(E)-3-(1-benzothiophen-3-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H11NS/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-6,8H,7,12H2/b4-3+ |
InChI Key |
WMIKDZMBZZZHAN-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CS2)/C=C/CN |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C=CCN |
Origin of Product |
United States |
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